N-(4-Bromo-2,6-diisopropylphenyl)-1,1-diphenylmethanimine
Overview
Description
N-(4-Bromo-2,6-diisopropylphenyl)-1,1-diphenylmethanimine is an organic compound with a complex structure that includes a bromine atom, two isopropyl groups, and a diphenylmethylene group attached to an aniline base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2,6-diisopropylphenyl)-1,1-diphenylmethanimine typically involves the condensation of 2,6-diisopropylaniline with diphenylmethanone in the presence of a brominating agent. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, under reflux conditions. The bromination step is often achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-2,6-diisopropylphenyl)-1,1-diphenylmethanimine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted aniline derivatives.
Scientific Research Applications
N-(4-Bromo-2,6-diisopropylphenyl)-1,1-diphenylmethanimine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-Bromo-2,6-diisopropylphenyl)-1,1-diphenylmethanimine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,6-diisopropyl-4-bromoaniline: Similar in structure but lacks the diphenylmethylene group.
N-diphenylmethylene-2,6-diisopropylaniline: Similar but without the bromine atom.
Uniqueness
N-(4-Bromo-2,6-diisopropylphenyl)-1,1-diphenylmethanimine is unique due to the presence of both the diphenylmethylene and bromine groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-[4-bromo-2,6-di(propan-2-yl)phenyl]-1,1-diphenylmethanimine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26BrN/c1-17(2)22-15-21(26)16-23(18(3)4)25(22)27-24(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-18H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQNTLXITUGLRN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1N=C(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.